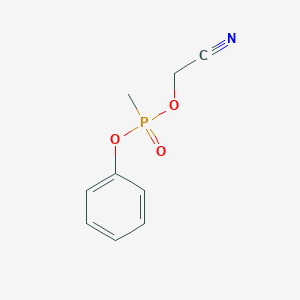
Cyanomethyl phenyl methylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyanomethyl phenyl methylphosphonate is an organophosphorus compound that features a phosphonate group bonded to a cyanomethyl and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cyanomethyl phenyl methylphosphonate can be achieved through several methods. One common approach involves the reaction of phenyl methylphosphonate with cyanomethyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the cyanomethyl group replaces a leaving group on the phosphonate.
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: Cyanomethyl phenyl methylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine or phosphinite derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phosphonate moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acids, while substitution reactions can produce a variety of functionalized phosphonates.
Applications De Recherche Scientifique
Cyanomethyl phenyl methylphosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Medicine: Research is ongoing to explore its potential as an antiviral or antibacterial agent.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism by which cyanomethyl phenyl methylphosphonate exerts its effects involves interactions with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt metabolic pathways and cellular processes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Phenyl methylphosphonate: Lacks the cyanomethyl group but shares similar reactivity.
Cyanomethyl methylphosphonate: Lacks the phenyl group but retains the cyanomethyl and phosphonate functionalities.
Phenyl phosphonic acid: Contains a phosphonic acid group instead of a phosphonate ester.
Uniqueness: Cyanomethyl phenyl methylphosphonate is unique due to the presence of both cyanomethyl and phenyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
58264-00-9 |
|---|---|
Formule moléculaire |
C9H10NO3P |
Poids moléculaire |
211.15 g/mol |
Nom IUPAC |
2-[methyl(phenoxy)phosphoryl]oxyacetonitrile |
InChI |
InChI=1S/C9H10NO3P/c1-14(11,12-8-7-10)13-9-5-3-2-4-6-9/h2-6H,8H2,1H3 |
Clé InChI |
GLWBNUFCRKJUNY-UHFFFAOYSA-N |
SMILES canonique |
CP(=O)(OCC#N)OC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(Cyclohexylmethyl)amino]thianthren-5-ium perchlorate](/img/structure/B14608839.png)




![5-[(4-aminophenyl)sulfonylamino]-2-[(E)-2-[4-[(4-aminophenyl)sulfonylamino]-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B14608867.png)
![N-[(2-Hydroxy-1,3-dioxolan-4-yl)methyl]-N-(propan-2-yl)acetamide](/img/structure/B14608875.png)


![1-[3,5-Bis(hexadecyloxy)phenyl]methanamine--hydrogen chloride (1/1)](/img/structure/B14608887.png)

![1-[(3-Isocyanatopropyl)sulfanyl]hexane](/img/structure/B14608908.png)

